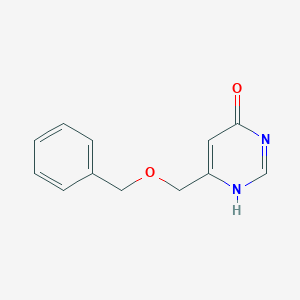

6-Benzyloxymethyl-4-hydroxypyrimidine

Descripción general

Descripción

6-Benzyloxymethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.

Métodos De Preparación

The synthesis of 6-Benzyloxymethyl-4-hydroxypyrimidine can be achieved through several routes. One common method involves the reaction of ethyl 4-(benzyloxy)-3-oxobutanoate with formamidine acetate . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.

Análisis De Reacciones Químicas

6-Benzyloxymethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the benzyloxymethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Properties

Research indicates that 6-Benzyloxymethyl-4-hydroxypyrimidine and its derivatives exhibit promising antiviral activities, particularly against human immunodeficiency virus (HIV). Studies have shown that modifications to the pyrimidine core can enhance binding affinity and inhibitory potency against both reverse transcriptase and integrase enzymes involved in HIV replication .

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | EC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 26 | Reverse Transcriptase |

| Modified derivative X | 59 | Integrase |

| Modified derivative Y | 39 | Reverse Transcriptase |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to modulate cell signaling pathways makes it a candidate for further research in cancer therapeutics. Studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis .

Biochemical Applications

Enzyme Interaction Studies

this compound serves as a critical tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor allows researchers to dissect complex biochemical networks involving pyrimidine metabolism .

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes within metabolic pathways, leading to altered metabolite levels and cellular responses. The research highlighted the compound's potential to serve as a lead structure for developing enzyme inhibitors .

Synthetic Applications

Building Block for Complex Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex pyrimidine derivatives. Its functional groups allow for various chemical reactions, including oxidation and substitution, which are essential in drug development processes .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyrimidine carboxylic acids |

| Reduction | Sodium borohydride | Pyrimidine alcohols |

| Nucleophilic Substitution | Alkyl halides | Substituted pyrimidines |

Industrial Applications

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for its potential use in developing new drugs. As an intermediate in synthesizing active pharmaceutical ingredients, it plays a crucial role in the formulation of therapeutic agents targeting viral infections and cancers .

Mecanismo De Acción

The mechanism of action of 6-Benzyloxymethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, pyrimidine derivatives can inhibit or activate enzymes involved in nucleotide synthesis and metabolism . This can lead to changes in cellular processes such as DNA replication, RNA transcription, and protein synthesis . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyrimidine derivative .

Comparación Con Compuestos Similares

6-Benzyloxymethyl-4-hydroxypyrimidine can be compared with other similar compounds, such as:

4-Hydroxypyrimidine: This compound lacks the benzyloxymethyl group, making it less hydrophobic and potentially less bioavailable.

6-Methoxymethyl-4-hydroxypyrimidine: The methoxymethyl group is less bulky than the benzyloxymethyl group, which may affect the compound’s reactivity and interactions with biological targets.

6-Phenylmethyl-4-hydroxypyrimidine: This compound has a phenylmethyl group instead of a benzyloxymethyl group, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .

Actividad Biológica

6-Benzyloxymethyl-4-hydroxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in biochemical research, including proteomics and enzyme interaction studies. Understanding its biological activity involves examining its molecular mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound exhibits several key biochemical properties:

- Role in Biochemical Reactions : It plays a crucial role in various biochemical reactions, particularly in proteomics research where it interacts with different enzymes and proteins.

- Cellular Effects : The compound influences cell functions by modulating signaling pathways, gene expression, and metabolic processes.

- Molecular Mechanism : Its mechanism of action involves binding to specific biomolecules, which can either inhibit or activate enzymes by interacting with their active sites.

The molecular mechanism of this compound can be summarized as follows:

- Enzyme Interaction : The compound can inhibit or activate enzymes involved in nucleotide synthesis and metabolism. This is critical for understanding its potential as a therapeutic agent.

- Binding Affinity : Studies indicate that the compound's binding interactions are essential for its biological activity, affecting the catalytic activity of target enzymes .

Case Studies and Research Findings

- Cellular Effects : In laboratory settings, this compound has been shown to impact various cell types. For instance, it modulates cellular metabolism and gene expression levels in response to different dosages.

- Animal Models : Research indicates that the effects of this compound vary significantly with dosage in animal models. At lower doses, the compound may exhibit minimal effects, while higher concentrations can lead to substantial changes in cellular function.

- Metabolic Pathways : The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors that regulate metabolic flux and metabolite levels.

Data Table: Biological Activity Overview

Applications in Research and Medicine

This compound has potential applications across various fields:

- Chemistry : Used as a building block for synthesizing more complex pyrimidine derivatives.

- Biology : Employed in biochemical assays to study enzyme interactions and metabolic pathways.

- Medicine : Ongoing research explores its use as an antiviral, antibacterial, and anticancer agent due to its ability to modulate enzyme activity .

Propiedades

IUPAC Name |

4-(phenylmethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDVCRFJAGXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632617 | |

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188177-37-9 | |

| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.